3-(Diethylcarbamoyl)benzoic acid 3-(Diethylcarbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 72236-23-8
VCID: VC20881664
InChI: InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
SMILES: CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

3-(Diethylcarbamoyl)benzoic acid

CAS No.: 72236-23-8

Cat. No.: VC20881664

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Diethylcarbamoyl)benzoic acid - 72236-23-8

Specification

CAS No. 72236-23-8
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 3-(diethylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key PXXLQQDIFVPNMP-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O
Canonical SMILES CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-(Diethylcarbamoyl)benzoic acid possesses distinct molecular characteristics that define its chemical behavior and analytical profile. The compound features a benzoic acid core with a diethylcarbamoyl substituent at the meta position, creating a molecule with both acidic and amide functional groups.

Table 1: Fundamental Chemical Properties of 3-(Diethylcarbamoyl)benzoic acid

PropertyValue
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
CAS Number72236-23-8
IUPAC Name3-(diethylcarbamoyl)benzoic acid
Creation Date in PubChem2005-08-08
Modification Date in PubChem2025-02-22

Data derived from PubChem database information

Structural Identifiers

The precise identification of 3-(Diethylcarbamoyl)benzoic acid is facilitated through various computational descriptors that are essential for database entries, reference standards, and analytical method development.

Table 2: Structural Identifiers for 3-(Diethylcarbamoyl)benzoic acid

Identifier TypeValue
InChIInChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
InChIKeyPXXLQQDIFVPNMP-UHFFFAOYSA-N
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O

Data derived from PubChem database information

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 3-(diethylcarbamoyl)benzoic acid

  • 3-((Diethylamino)carbonyl)benzoic acid

  • DEET omega-Carboxylic Acid

  • DCBA

  • 3-[(Diethylamino)carbonyl]benzoic Acid

Analytical Methods and Detection

Sample Preparation and Analysis

The Centers for Disease Control and Prevention has developed sophisticated methods for the detection and quantification of 3-(Diethylcarbamoyl)benzoic acid in biological matrices. These methods typically involve a multi-step process designed to isolate and concentrate the target analyte from complex sample matrices.

The CDC methodology employs online solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) for separation, followed by positive atmospheric pressure chemical ionization tandem mass spectrometry (+APCI MS/MS) for detection . The analytical procedure includes:

  • Urine sample preparation using specific buffer solutions (0.2M Potassium Phosphate Buffer, pH 6.8)

  • Online solid phase extraction

  • HPLC separation with specific mobile phases:

    • Mobile Phase A: 0.1% Acetic Acid in aqueous solution

    • Mobile Phase B: 100% Acetonitrile

Mass Spectrometric Parameters

Mass spectrometric detection of 3-(Diethylcarbamoyl)benzoic acid utilizes specific ion transitions that allow for both quantification and confirmation of the compound's identity.

Table 3: Mass Spectrometric Parameters for 3-(Diethylcarbamoyl)benzoic acid Analysis

FunctionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Quantitation Ion222.113149.02419
Confirmation Ion222.113121.02927

Data derived from CDC analytical method documentation

Isotopically Labeled Standards

For accurate quantification, isotopically labeled standards of 3-(Diethylcarbamoyl)benzoic acid are employed in analytical procedures. The deuterated form (D10) of the compound, in which ten hydrogen atoms are replaced with deuterium atoms, serves as an internal standard for quantitative analysis .

The deuterated compound has the molecular formula C12H5D10NO3 and a molecular weight of 231.31 g/mol . This compound maintains the same chemical behavior as the unlabeled analyte while being distinguishable by mass spectrometry, making it an ideal internal standard.

Product CharacteristicSpecification
Chemical Purity97%
Concentration100 μg/mL
MatrixAcetonitrile
Storage RequirementsRefrigerated (-5°C to 5°C), protected from light
Primary ApplicationEnvironmental Analysis
Package Size1.2 mL
Price (Unlabeled Standard)$155 USD

Data derived from commercial supplier information

Deuterated Standard

The deuterated form (D10) of 3-(Diethylcarbamoyl)benzoic acid is also commercially available with the following properties:

  • Molecular Formula: C12H5D10NO3

  • Molecular Weight: 231.31 g/mol

  • SMILES: [2H]C([2H])([2H])C([2H])([2H])N(C(=O)c1cccc(c1)C(=O)O)C([2H])([2H])C([2H])([2H])[2H]

  • IUPAC: 3-[bis(1,1,2,2,2-pentadeuterioethyl)carbamoyl]benzoic acid

  • Concentration: 100 μg/mL in acetonitrile

Applications in Research and Monitoring

Biomonitoring Applications

3-(Diethylcarbamoyl)benzoic acid serves as an important biomarker in population-based studies examining human exposure to DEET. The CDC has included this compound in its National Health and Nutrition Examination Survey (NHANES) to assess DEET exposure in the general population . The compound is measured in urine samples alongside other DEET metabolites to provide a comprehensive picture of exposure patterns.

Environmental Analysis

Reference standards of 3-(Diethylcarbamoyl)benzoic acid are marketed specifically for environmental testing applications . These standards support various environmental monitoring programs aimed at detecting DEET and its metabolites in environmental samples such as water, soil, and biota.

Metabolic Pathway Studies

As a metabolite of DEET, 3-(Diethylcarbamoyl)benzoic acid plays a crucial role in studies investigating the metabolic pathways of DEET in humans and other organisms. Understanding the formation of this metabolite helps researchers elucidate the biotransformation processes of DEET and assess its potential biological effects.

Related Compounds in DEET Metabolism

Parent Compound

The parent compound, N,N-diethyl-3-methylbenzamide (DEET), undergoes metabolism in the human body to form several metabolites, including 3-(Diethylcarbamoyl)benzoic acid. The metabolic transformation involves oxidation of the methyl group to form intermediate compounds and ultimately the carboxylic acid derivative .

Other Metabolites

In addition to 3-(Diethylcarbamoyl)benzoic acid, other significant metabolites in the DEET metabolic pathway include:

  • N,N-diethyl-3-hydroxymethylbenzamide (DHMB)

  • N,N-diethyl-m-formylbenzamide

These compounds are often analyzed together in metabolite profiling studies to provide a comprehensive assessment of DEET exposure and metabolism.

Analytical Challenges and Quality Control

Matrix Effects

The detection of 3-(Diethylcarbamoyl)benzoic acid in biological samples can be complicated by matrix effects that may interfere with accurate quantification. Analytical methods must incorporate measures to address these challenges, including appropriate sample preparation procedures and chromatographic separation techniques.

Quality Assurance Procedures

To ensure reliable results, analytical methods for 3-(Diethylcarbamoyl)benzoic acid typically incorporate comprehensive quality control measures, including:

  • Reagent blanks

  • Matrix blanks (both with and without labeled internal standard)

  • Multiple quality control samples at different concentration levels

  • Calibration curves with multiple points

  • Confirmation using secondary ion transitions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator